molecular formula C18H19NO5 B123784 N-trans-Feruloyloctopamine CAS No. 66648-44-0

N-trans-Feruloyloctopamine

Cat. No. B123784
CAS RN: 66648-44-0
M. Wt: 329.3 g/mol
InChI Key: VJSCHQMOTSXAKB-YCRREMRBSA-N
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Description

N-trans-Feruloyloctopamine (FO) is a phenolic amide that has been isolated from natural sources such as garlic skin and the root timber of Melochia umbellata. It has been identified as a primary antioxidant constituent and has shown potential in various biological activities, including antitumor and tyrosinase inhibition properties .

Synthesis Analysis

The synthesis of FO has been reported in the context of its antitumor activities. In one study, FO was synthesized and evaluated for its ability to inhibit cell proliferation and invasion in hepatocellular carcinoma (HCC) cell lines. The synthesis process, however, is not detailed in the provided data .

Molecular Structure Analysis

The molecular structure of FO has been determined using spectroscopic methods such as IR spectroscopy, NMR 1D, and 2D (1H-NMR, 13C-NMR, HSQC, and HMBC). The compound was found to contain 18 carbon atoms, including 1 methyl, 1 methylene, 11 methine, and 5 quaternary carbons. The structure includes 2 alkene protons, 7 aromatic protons, an alkyl alcohol group, a C=O amide group, and a methoxy group .

Chemical Reactions Analysis

While the specific chemical reactions involving FO are not detailed in the provided data, its reactivity in biological systems has been studied. FO has been shown to interact with cellular signaling pathways, such as the PI3K/Akt and p38 MAPK pathways, and affect gene expression related to cell proliferation and apoptosis in HCC cells .

Physical and Chemical Properties Analysis

FO is described as a yellow paste with a melting point of 156 – 158 °C. The UV-Vis spectrum of FO shows a maximum absorption at 333.80 nm, indicating the presence of a long conjugated double bond. The IR spectrum shows characteristic peaks for hydroxyl, aliphatic C-H, C=O amide, and olefin groups. The NMR data supports the presence of various functional groups, including methoxy and amide functionalities .

Relevant Case Studies

Several studies have explored the biological effects of FO. In hepatocellular carcinoma cells, FO has been shown to inhibit invasion and proliferation, decrease phosphorylation levels of Akt and p38 MAPK, and modulate epithelial-mesenchymal transition (EMT) related signals . Another study found that FO acts as a tyrosinase inhibitor, reducing melanin accumulation in melanoma cells, which suggests potential applications in the food and medical industry . Additionally, FO has been implicated in the upregulation of genes related to apoptosis, such as BBC3, DDIT3, NOXA, and CDKN1A, indicating its role in accelerating HCC cell apoptosis .

Scientific Research Applications

Summary of the Application

N-trans-Feruloyloctopamine has been identified as a potential ligand for superoxide dismutase (SOD) and xanthine oxidase (XOD), which are key enzymes involved in antioxidative and anti-hyperuricemic activities .

Methods of Application or Experimental Procedures

The antioxidant capacity of Polygonatum sibiricum, which contains N-trans-Feruloyloctopamine, was evaluated using various assays such as DPPH, ABTS, and FRAP. The potential ligands were screened out by bio-affinity ultrafiltration liquid chromatography-mass spectrometry (UF-LC-MS) with SOD and XOD .

Results or Outcomes

The study found that N-trans-Feruloyloctopamine, along with other compounds, interacted well with SOD and XOD. The binding energies and inhibition constants were found to be better than the positive controls, indicating their potential antioxidative and anti-hyperuricemic activities .

2. Accelerating HCC Cell Apoptosis

Summary of the Application

N-trans-Feruloyloctopamine has been reported to inhibit tumor cell malignant phenotype by AKT- and EMT-related signals and might be used as a promising drug for Hepatocellular carcinoma (HCC) treatment .

Methods of Application or Experimental Procedures

RNA-Seq screening was conducted in Huh7 cells treated with N-trans-Feruloyloctopamine. The impact of the compound on tumor cell proliferation and apoptosis was observed using a real-time cell analyzer and flow cytometry .

Results or Outcomes

The study revealed that N-trans-Feruloyloctopamine modulated 317 genes, of which 188 genes were upregulated and 129 genes were downregulated. The compound was found to regulate PI3K-AKT- and apoptosis-related signals, thereby accelerating HCC cell apoptosis .

3. Antioxidant Component in Garlic

Summary of the Application

N-trans-Feruloyloctopamine has been identified as an antioxidant component in garlic . It has been reported to significantly reduce the phosphorylation levels of Akt and p38MAPK .

Methods of Application or Experimental Procedures

The compound was isolated from garlic skin and its effects on Akt and p38MAPK phosphorylation levels were studied .

Results or Outcomes

The study found that N-trans-Feruloyloctopamine significantly reduced the phosphorylation levels of Akt and p38MAPK , indicating its potential antioxidant activity.

4. Regulating BBC3, DDIT3, CDKN1A, and NOXA Signals to Accelerate HCC Cell Apoptosis

Methods of Application or Experimental Procedures

Screening with RNA-Seq in Huh7 cells treated with FO revealed that 317 genes were modulated, of which 188 genes were upregulated and 129 genes were downregulated . Real-time cell analyzer and flow cytometry data reveal that tumor cell proliferation and apoptosis were impacted by FO .

Results or Outcomes

The result implied that FO might exacerbate HCC cell apoptosis by regulating BBC3, DDIT3, CDKN1A, and NOXA signals . The obstacle effect of FO can provide new targets and new credibility for the treatment of liver cancer .

Safety And Hazards

N-trans-Feruloyloctopamine is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

N-trans-Feruloyloctopamine might be used as a promising drug for HCC treatment . It might exacerbate HCC cell apoptosis by regulating BBC3, DDIT3, CDKN1A, and NOXA signals . The compound might be useful in the development of lead compounds for the prevention of neurodegenerative diseases, especially Alzheimer’s disease .

properties

IUPAC Name

(E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-24-17-10-12(2-8-15(17)21)3-9-18(23)19-11-16(22)13-4-6-14(20)7-5-13/h2-10,16,20-22H,11H2,1H3,(H,19,23)/b9-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSCHQMOTSXAKB-YCRREMRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCC(C2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NCC(C2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904229
Record name N-Trans-Feruloyloctopamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-trans-Feruloyloctopamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032805
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-trans-Feruloyloctopamine

CAS RN

66648-44-0
Record name N-trans-Feruloyloctopamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66648-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Trans-Feruloyloctopamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-trans-Feruloyloctopamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032805
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

164 - 165 °C
Record name N-trans-Feruloyloctopamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032805
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
204
Citations
B Ma, J Li, WK Yang, MG Zhang, XD Xie… - Analytical Cellular …, 2021 - hindawi.com
N-trans-Feruloyloctopamine (FO), a natural compound, was reported in our previous study to inhibit a tumor cell malignant phenotype by AKT- and EMT-related signals and might be …
Number of citations: 4 www.hindawi.com
ZT Bai, ZR Wu, LL Xi, X Li, P Chen, FQ Wang… - Bioorganic & medicinal …, 2017 - Elsevier
N-trans-feruloyloctopamine (FO) isolated from Garlic skin was identified as the primary antioxidant constituents, however, the effect of which on HCC invasion is still unclear. Herein, the …
Number of citations: 27 www.sciencedirect.com
Y Wu, ZR Wu, P Chen, WR Deng, YQ Wang… - Bioorganic & Medicinal …, 2015 - Elsevier
… In summary, we first investigated the inhibitory effect of (S)-N-trans-feruloyloctopamine … All these data suggested that (S)-N-trans-feruloyloctopamine might serve as a candidate for …
Number of citations: 17 www.sciencedirect.com
S Nusan, NH Soekamto, YM Syah… - Journal of Physics …, 2019 - iopscience.iop.org
… A phenolic amide namely (R)-N-trans-feruloyloctopamine has been isolated from chloroform fraction of the … The (R)-N-trans-feruloyloctopamine is the first compound found in the genus …
Number of citations: 2 iopscience.iop.org
AG Ayanlowo, Z Garádi, I Boldizsár, A Darcsi… - … of Pharmaceutical and …, 2020 - Elsevier
… -p-coumaroyloctopamine (1) and N-trans-feruloyloctopamine (2) have not been identified in … -p-coumaroyloctopamine (1) and N-trans-feruloyloctopamine (2) from garlic skin have been …
Number of citations: 13 www.sciencedirect.com
C Zhao, Z Ying, X Tao, M Jiang, X Ying… - Natural product …, 2018 - Taylor & Francis
A new lactam alkaloid named oleraciamide D (1), indentified as (5R)-4-(3-methoxy-4-hydroxyphenyl)-5-(4-hydroxyphenyl)-5,6-dihydropyridin-2(1H)-one, together with five known …
Number of citations: 29 www.tandfonline.com
J Li, Z Wang, M Fan, G Hu, M Guo - Antioxidants, 2022 - mdpi.com
… Based on a similar principle, peaks 4 and 6, with the same [MH] – ion at m/z 328.1197, were detected as N-cis-feruloyloctopamine and N-trans-feruloyloctopamine, respectively, and the …
Number of citations: 6 www.mdpi.com
ZR Wu, JY Li, DD Guo, QG Guan, HY Li - Phytomedicine, 2015 - Elsevier
… N-trans-coumaroyloctopamine (1) and N-trans-feruloyloctopamine (2) were identified as the primary antioxidant constituents of garlic skin with high antioxidant activities. The aim of this …
Number of citations: 29 www.sciencedirect.com
WJ Li, XL Cheng, J Liu, RC Lin, GL Wang, SS Du… - Molecules, 2012 - mdpi.com
… N-trans-feruloyltyramine (2) and N-trans-feruloyloctopamine (3) showed effective activity and the structure-activity relation investigation indicates that the -OCH 3 group at C-3 affects the …
Number of citations: 92 www.mdpi.com
M Ichikawa, K Ryu, J Yoshida, N Ide… - Journal of Agricultural …, 2003 - ACS Publications
… Effect of the tyrosinase inhibitor (S)-N-trans-feruloyloctopamine from garlic skin on tyrosinase gene expression and melanine accumulation in melanoma cells. Bioorganic & Medicinal …
Number of citations: 112 pubs.acs.org

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